molecular formula C20H22N10O2 B2836716 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1428380-30-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2836716
CAS No.: 1428380-30-6
M. Wt: 434.464
InChI Key: SISXTTBUSFIMTD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring dual heterocyclic systems: a pyridazine ring substituted with a pyrazole moiety and a pyrimidine ring bearing a 3,5-dimethylpyrazole group. The presence of multiple hydrogen-bond donors (N-H groups) and acceptors (pyridazine, pyrimidine, and carbonyl oxygen) suggests its utility in binding to enzymes or receptors, possibly in therapeutic contexts such as kinase inhibition .

Synthetic routes for analogous compounds (e.g., ) typically involve multi-step reactions, including nucleophilic substitution, amide coupling (using reagents like EDCI/HOBt), and microwave-assisted cyclization. Characterization methods include $ ^1H $/$ ^{13}C $ NMR, IR (showing N-H and C=O stretches), and HR-MS, consistent with industry standards for small-molecule validation .

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N10O2/c1-14-10-15(2)30(28-14)18-11-16(23-13-24-18)21-7-8-22-19(31)12-32-20-5-4-17(26-27-20)29-9-3-6-25-29/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,31)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISXTTBUSFIMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule characterized by its diverse structural components, including pyrazole, pyridazine, and pyrimidine moieties. These structural features suggest potential biological activities that warrant investigation.

Structural Analysis

The molecular formula of the compound is C20H22N10O2C_{20}H_{22}N_{10}O_{2} with a molecular weight of 434.5 g/mol. The presence of multiple heterocycles enhances its ability to interact with various biological targets, making it a candidate for pharmacological applications.

1. Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structural motifs:

  • Cell Line Studies : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and pyrimidine groups exhibited significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values reported as low as 3.79 µM .
Compound TypeTarget Cell LineIC50 (µM)
Pyrazole DerivativeMCF73.79
Pyrazole DerivativeSF-26812.50
Pyrazole DerivativeNCI-H46042.30

2. Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor, particularly due to the presence of the piperazine-like ring structure commonly associated with such activity. Kinases play crucial roles in cell signaling pathways, and inhibition can lead to reduced proliferation of cancer cells .

3. Antioxidant Activity

Research on similar heterocyclic compounds has demonstrated antioxidant properties through DPPH scavenging assays. For instance, related compounds showed IC50 values ranging from 20.56 to 45.32 µg/mL, indicating their potential as antioxidant agents .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular processes. The acetamide functional group likely plays a role in enhancing these interactions .

Case Studies and Research Findings

Recent advancements in drug design have highlighted the promising biological activities of pyrazole derivatives:

  • Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cancer cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Wei et al.'s Research : Focused on ethyl derivatives showing potent activity against A549 lung cancer cells with an IC50 of 26 µM .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound’s pyridazine-pyrimidine core is unique compared to triazole (2e) or benzimidazole (28–31) analogs, which may alter binding kinetics in enzyme pockets .

Solubility and Lipophilicity : Piperazine-containing analogs () exhibit improved aqueous solubility, whereas branched alkyl chains () increase logP, favoring membrane permeability . The target compound’s polarity may limit blood-brain barrier penetration.

Synthetic Efficiency : Patent examples () achieve higher yields (65%) via optimized coupling reagents (HBTU), suggesting room for improvement in the target’s synthesis .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : All acetamide derivatives show characteristic C=O stretches near 1665–1680 cm⁻¹ and N-H stretches at 3280–3320 cm⁻¹, confirming amide bond integrity .
  • NMR : The target’s $ ^1H $ NMR would display pyridazine (δ 8.1–8.5 ppm) and pyrimidine (δ 6.5–7.0 ppm) aromatic protons, akin to ’s pyrrolidine-containing analog (δ 7.05–8.13 ppm) .
  • Mass Spectrometry : HR-MS data for similar compounds (e.g., [M+H]⁺ = 445.2 in ) align with theoretical values, ensuring structural fidelity .

Q & A

Q. Optimization Table :

VariableImpact on YieldOptimal RangeReference
Solvent (DMF)High polarity → Higher efficiency80-100°C, anhydrous
Reaction TimeProlonged time → Side products4-6 hours
CatalystK₂CO₃ improves substitution rate1.2 equiv.

Which analytical techniques are essential for structural confirmation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of pyrazole, pyridazine, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and pyridazine N-O-C bonds .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography .

How can researchers address contradictions in reported biological activities across similar compounds?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) arise from structural variations. Methodological approaches include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., 3,5-dimethyl vs. 4-fluorophenyl on pyrazole) and assay against identical targets .
  • Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., NCI-H460 cancer cells) to resolve potency conflicts .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., pyridazine derivatives show higher anti-inflammatory activity than pyrimidines) .

What experimental design principles apply to optimizing reaction conditions for scale-up?

Advanced Research Question
Use Design of Experiments (DoE) to prioritize variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and stoichiometry .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent) to maximize yield .
  • Scale-Up Considerations : Ensure solvent safety (e.g., replace DMF with acetonitrile) and continuous-flow processes for exothermic steps .

What methodologies elucidate the mechanism of action for this compound?

Advanced Research Question

  • Biochemical Assays : Measure inhibition of kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ATP competitors) to quantify affinity .
  • Molecular Dynamics Simulations : Model interactions between the acetamide moiety and catalytic pockets of target proteins .

How does the compound’s reactivity under varying pH and temperature conditions affect formulation?

Advanced Research Question

  • pH Stability Studies : Use UV-Vis spectroscopy to track degradation at pH 2-10. Pyridazine rings are prone to hydrolysis in acidic conditions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C) for storage recommendations .
  • Lyophilization : Prefer lyophilized forms over aqueous solutions to mitigate hydrolysis .

What strategies resolve low yields in the final coupling step of the synthesis?

Advanced Research Question

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of pyridazine intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., over-alkylation) .

How do structural modifications influence interaction with biological targets?

Advanced Research Question

  • Pyrazole Substitution : 3,5-Dimethyl groups enhance hydrophobic interactions with kinase pockets, while 4-fluoro increases metabolic stability .
  • Acetamide Linker : Lengthening the ethyl spacer improves binding entropy in receptor-ligand complexes .
  • Pyridazine vs. Pyrimidine : Pyridazine-based analogs show higher solubility but lower membrane permeability .

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